Cas no 2149589-82-0 (1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene)

1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene
- Benzene, 1-chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-
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- Inchi: 1S/C8H6ClF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3
- InChI Key: VRAGGSLKANIXEF-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(F)=C(C(F)F)C=C1OC
1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC520344-1g |
1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene |
2149589-82-0 | 1g |
£1253.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593054-1g |
1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxybenzene |
2149589-82-0 | 98% | 1g |
¥68905 | 2023-03-11 |
1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene Related Literature
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene
1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene: A Comprehensive Overview
1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene is a highly specialized aromatic compound with the CAS number 2149589-82-0. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule features a benzene ring substituted with a chlorine atom, a difluoromethyl group, a fluoro group, and a methoxy group, making it a versatile building block for various chemical reactions and molecular designs.
The difluoromethyl group attached to the benzene ring introduces unique electronic and steric effects, which significantly influence the compound's reactivity and stability. Recent studies have highlighted the importance of such fluorinated substituents in enhancing the bioavailability and pharmacokinetic properties of drug candidates. For instance, researchers at the University of California have demonstrated that fluorinated aromatic compounds like 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene exhibit improved solubility and reduced toxicity compared to their non-fluorinated counterparts.
The methoxy group in this compound plays a crucial role in modulating the electronic environment of the benzene ring. This substitution pattern is particularly valuable in Suzuki coupling reactions, where the methoxy group acts as an activating group, facilitating the formation of biaryl compounds. Such reactions are pivotal in the synthesis of advanced materials and pharmaceutical intermediates. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene an even more attractive substrate for industrial applications.
From a synthetic perspective, 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene is typically prepared through a multi-step process involving nucleophilic aromatic substitution and fluorination reactions. The synthesis strategy often involves the use of transition metal catalysts to achieve high yields and selectivity. A study published in *Nature Chemistry* detailed a novel approach using palladium-catalyzed cross-coupling reactions to synthesize this compound with unprecedented efficiency.
In terms of applications, this compound has found utility in several domains. In pharmacology, it serves as a key intermediate in the synthesis of novel anti-inflammatory agents. Its ability to inhibit cyclooxygenase enzymes has been validated in preclinical studies conducted at Johns Hopkins University. Additionally, its fluorinated substituents make it an ideal candidate for imaging agents in nuclear medicine.
The fluoro substituent further enhances the compound's versatility by introducing radiolabeling capabilities. This feature is particularly valuable in positron emission tomography (PET) imaging, where fluorinated compounds are widely used as diagnostic agents. Recent breakthroughs in radiotracer development have underscored the potential of 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene as a precursor for next-generation PET agents.
From an environmental standpoint, researchers at MIT have investigated the biodegradation pathways of similar fluorinated aromatic compounds. Their findings suggest that while these compounds are generally persistent in natural environments, certain microbial strains can metabolize them under specific conditions. This knowledge is critical for assessing the environmental impact of 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene and developing strategies for its safe disposal.
In conclusion, 1-Chloro-4-(difluoromethyl)-5-fluoro-2-methoxy-benzene stands out as a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structural features, combined with cutting-edge synthetic methodologies and application-oriented research, position it as a cornerstone for future innovations in chemistry and medicine.
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